

Literature review of N-Isopropylcyclohexylamine applications in medicinal chemistry

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N-Isopropylcyclohexylamine in Medicinal Chemistry: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

N-Isopropylcyclohexylamine, a secondary amine characterized by its bulky and lipophilic nature, serves as a versatile building block in medicinal chemistry. Its unique steric and electronic properties are leveraged to modulate the physicochemical and pharmacokinetic profiles of drug candidates, influencing factors such as metabolic stability and membrane permeability.[1] This guide provides a comparative overview of **N-isopropylcyclohexylamine**, its applications, and its performance relative to other bulky amine alternatives, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Analysis

The selection of an appropriate amine moiety is a critical step in drug design, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The steric bulk and basicity of the amine can significantly influence its interaction with biological targets and its overall pharmacokinetic profile. Below is a comparison of the physicochemical properties of **N-isopropylcyclohexylamine** with other commonly used bulky secondary amines.



Property	N- Isopropylcyclohexy lamine	Dicyclohexylamine	Diisopropylamine
Molecular Weight (g/mol)	141.25	181.32	101.19
Boiling Point (°C)	175-177	256	83-85
Density (g/mL)	0.859	0.91	0.722
pKa of Conjugate Acid	~11.0	~11.2	11.07
LogP (calculated)	2.9	4.4	1.4

Data compiled from various chemical suppliers and databases.

The table highlights the differences in lipophilicity (LogP) and size among these amines, which can be strategically utilized by medicinal chemists to fine-tune the properties of a lead compound.

Application in Drug Discovery: The Case of Ronacaleret

A notable example of **N-isopropylcyclohexylamine**'s application in medicinal chemistry is in the development of Ronacaleret (GSK2141795), an orally bioavailable antagonist of the calcium-sensing receptor (CaSR).[2][3] The CaSR is a G-protein coupled receptor that plays a crucial role in regulating calcium homeostasis.[4][5] Antagonists of this receptor, also known as calcilytics, stimulate the secretion of parathyroid hormone (PTH), and have been investigated as potential treatments for osteoporosis.[6][7][8]

The N-isopropylcyclohexylamino group in Ronacaleret is a key structural feature that contributes to its antagonist activity at the CaSR. The bulky nature of this group is thought to play a role in the molecule's binding to an allosteric site on the receptor, thereby inhibiting its activation by extracellular calcium.[9]

Biological Activity of Ronacaleret and Analogs



Clinical studies with Ronacaleret demonstrated its ability to transiently increase PTH levels in humans.[3][10][11] However, the drug's development for osteoporosis was discontinued due to a lack of significant efficacy in increasing bone mineral density at key sites.[9][12]

Structure-activity relationship (SAR) studies of CaSR antagonists have shown that the nature of the amine substituent is critical for potency. While direct quantitative comparisons of Ronacaleret with analogs bearing alternative bulky amines on the same scaffold are not readily available in the public domain, studies on related series of CaSR antagonists have demonstrated that modifications of the amine moiety significantly impact activity. For instance, in a series of tetrahydropyrazolopyrimidine derivatives, the introduction of a gem-dialkyl benzyl group, mimicking the bulk and lipophilicity of an adamantyl group, led to potent CaSR antagonists.[13]

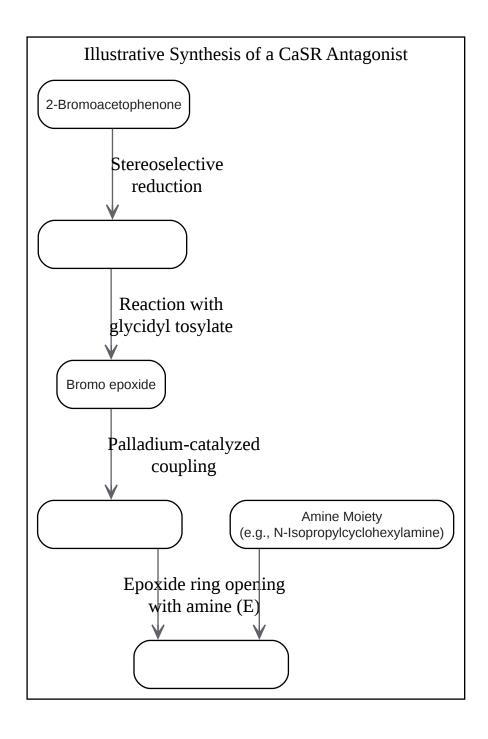
The following table includes IC50 values for Ronacaleret and other amino alcohol-based CaSR antagonists, illustrating the range of potencies achieved with different molecular scaffolds.

Compound	Structure	CaSR Antagonist Potency (IC50)	Reference
Ronacaleret	(Structure not publicly available in full detail)	0.11 μΜ	[9]
Compound 3	(Structure with a different amino alcohol core)	0.016 μΜ	[9]
Compound 22	(Metabolism-guided design from Compound 3)	0.009 μΜ	[9]
Compound 23	(Metabolism-guided design from Compound 3)	0.005 μΜ	[9]

Experimental Protocols Synthesis of a Ronacaleret Analog (Illustrative)



The following is a representative synthetic scheme for a calcium-sensing receptor antagonist, adapted from the literature on related compounds.[9] This multi-step synthesis highlights the introduction of the bulky amine moiety.



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Caption: Illustrative synthetic workflow for a CaSR antagonist.



Detailed Protocol for Epoxide Ring Opening:

 Materials: Epoxide intermediate, N-isopropylcyclohexylamine, Lewis acid (e.g., Yb(OTf)3), anhydrous solvent (e.g., acetonitrile).

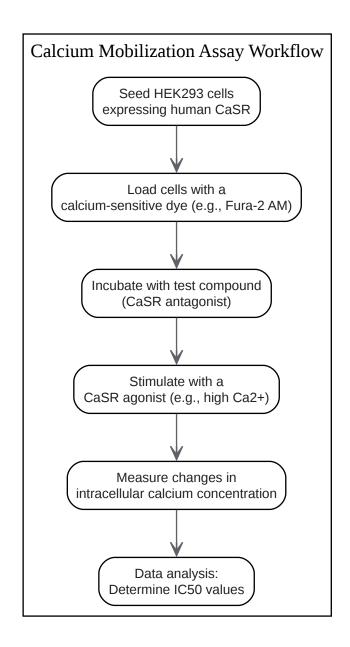
Procedure:

- Dissolve the epoxide intermediate (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add N-isopropylcyclohexylamine (1.2 equivalents).
- Add the Lewis acid catalyst (0.1 equivalents).
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the final CaSR antagonist.

Biological Evaluation: Intracellular Calcium Mobilization Assay

The antagonist activity of compounds at the CaSR can be determined by measuring their ability to inhibit agonist-induced increases in intracellular calcium concentration.





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Caption: Workflow for a calcium mobilization assay.

Detailed Protocol:[1][14][15][16]

 Cell Culture: Culture HEK293 cells stably expressing the human calcium-sensing receptor in appropriate media. Seed the cells into 96-well black-walled, clear-bottom plates and grow to 90-100% confluency.

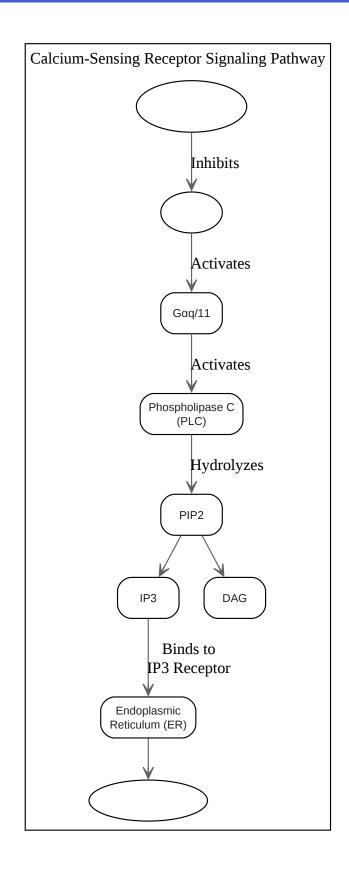


- Dye Loading: Wash the cells with a buffered saline solution. Load the cells with a calciumsensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the presence of an anion transport inhibitor like probenecid to prevent dye leakage. Incubate for 30-60 minutes at 37°C.
- Compound Incubation: Wash the cells to remove excess dye. Add the test compounds (e.g., Ronacaleret and its analogs) at various concentrations and incubate for a predetermined time.
- Calcium Mobilization: Place the plate in a fluorescence plate reader. After establishing a
 baseline fluorescence reading, inject a solution containing a CaSR agonist (e.g., a high
 concentration of extracellular calcium) into each well.
- Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity. The change in fluorescence corresponds to the change in intracellular calcium concentration.
- Data Analysis: Normalize the fluorescence data to the baseline. Plot the response against
 the concentration of the antagonist and fit the data to a dose-response curve to determine
 the IC50 value.

Signaling Pathway

The calcium-sensing receptor, upon activation by extracellular calcium, initiates a signaling cascade through G-proteins, primarily $G\alpha q/11$ and $G\alpha i$. This leads to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3), and subsequent release of calcium from intracellular stores. CaSR antagonists like Ronacaleret block this signaling pathway.





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Caption: CaSR signaling pathway and the inhibitory action of Ronacaleret.



Conclusion

N-Isopropylcyclohexylamine is a valuable building block in medicinal chemistry, offering a unique combination of steric bulk and lipophilicity that can be exploited to optimize the properties of drug candidates. The case of Ronacaleret demonstrates its application in the development of a clinical-stage compound targeting a G-protein coupled receptor. While direct comparative data with other bulky amines on the same molecular scaffold is often proprietary, the principles of medicinal chemistry suggest that the choice of the amine is a critical determinant of a compound's pharmacological profile. The provided experimental protocols for synthesis and biological evaluation offer a framework for researchers to explore the potential of **N-isopropylcyclohexylamine** and its analogs in their own drug discovery programs.

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